molecular formula C28H20ClF3N4 B10913126 2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine

2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B10913126
M. Wt: 504.9 g/mol
InChI Key: HXLIBSMKYPFWEH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of 4-chloro-3,5-bis(4-methylphenyl)hydrazine with an appropriate diketone under acidic conditions.

    Pyrimidine Ring Construction: The pyrazole intermediate is then reacted with a suitable aldehyde and a trifluoromethyl-containing reagent to form the pyrimidine ring. This step often requires the use of strong bases and high temperatures to facilitate the cyclization process.

    Final Coupling: The final step involves coupling the pyrimidine intermediate with a phenyl group, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, often using palladium-catalyzed reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Palladium catalysts, bases like potassium carbonate, solvents such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, its anti-inflammatory activity is attributed to the inhibition of enzymes like cyclooxygenase (COX) and the suppression of pro-inflammatory cytokines . The compound may also interact with specific receptors on cell surfaces, modulating signaling pathways involved in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine is unique due to its combination of a pyrazole ring with a pyrimidine core, along with the presence of trifluoromethyl and phenyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C28H20ClF3N4

Molecular Weight

504.9 g/mol

IUPAC Name

2-[4-chloro-3,5-bis(4-methylphenyl)pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C28H20ClF3N4/c1-17-8-12-20(13-9-17)25-24(29)26(21-14-10-18(2)11-15-21)36(35-25)27-33-22(19-6-4-3-5-7-19)16-23(34-27)28(30,31)32/h3-16H,1-2H3

InChI Key

HXLIBSMKYPFWEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4)C5=CC=C(C=C5)C)Cl

Origin of Product

United States

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